Gastrin-releasing peptide

Receptor Selectivity Neuropeptide Signaling Bombesin Receptor Family

Procure native Gastrin-releasing peptide (GRP; CAS 80043-53-4) for unambiguous GRPR activation. With a Ki of 2 nM, only full-length GRP(1-27) guarantees maximal physiological response in gastric hormone secretion and oncology assays. Truncated fragments (e.g., GRP-10, GRP(1-16)) exhibit markedly reduced or absent activity, while bombesin analogs show divergent receptor selectivity. This ≥95% pure, lyophilized peptide is the gold-standard reference for validating novel GRPR-targeted imaging agents and calibrating species-specific pharmacology across human, mouse, and rat receptor systems. Ensure reproducible, defensible data by rejecting unvalidated substitutes.

Molecular Formula C126H197N37O32S2
Molecular Weight 2806.3 g/mol
CAS No. 80043-53-4
Cat. No. B1506339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGastrin-releasing peptide
CAS80043-53-4
SynonymsGastrin Releasing Peptide
Gastrin-Releasing Peptide
Gastrin-Releasing Peptide (1-27)
Molecular FormulaC126H197N37O32S2
Molecular Weight2806.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(C)N
InChIInChI=1S/C126H197N37O32S2/c1-62(2)44-83(154-120(189)102(67(11)12)161-122(191)103(71(16)165)157-98(172)56-137-94(168)54-136-95(169)55-139-119(188)100(65(7)8)159-115(184)90(59-164)156-121(190)101(66(9)10)160-117(186)92-31-24-40-162(92)123(192)68(13)128)109(178)143-69(14)104(173)147-80(28-21-22-38-127)107(176)148-81(36-42-196-17)108(177)155-89(46-72-32-34-76(166)35-33-72)124(193)163-41-25-30-91(163)116(185)149-79(29-23-39-134-126(130)131)106(175)138-57-96(170)146-88(50-93(129)167)114(183)153-87(49-75-53-133-61-142-75)113(182)152-85(47-73-51-135-78-27-20-19-26-77(73)78)110(179)144-70(15)105(174)158-99(64(5)6)118(187)140-58-97(171)145-86(48-74-52-132-60-141-74)112(181)151-84(45-63(3)4)111(180)150-82(125(194)195)37-43-197-18/h19-20,26-27,32-35,51-53,60-71,79-92,99-103,135,164-166H,21-25,28-31,36-50,54-59,127-128H2,1-18H3,(H2,129,167)(H,132,141)(H,133,142)(H,136,169)(H,137,168)(H,138,175)(H,139,188)(H,140,187)(H,143,178)(H,144,179)(H,145,171)(H,146,170)(H,147,173)(H,148,176)(H,149,185)(H,150,180)(H,151,181)(H,152,182)(H,153,183)(H,154,189)(H,155,177)(H,156,190)(H,157,172)(H,158,174)(H,159,184)(H,160,186)(H,161,191)(H,194,195)(H4,130,131,134)/t68-,69-,70-,71+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,99-,100-,101-,102-,103-/m0/s1
InChIKeyJDEAYKDFRCQIIH-GZDVRPNBSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gastrin-Releasing Peptide (CAS 80043-53-4) Procurement Guide for BB2/GRPR-Targeted Research


Gastrin-releasing peptide (GRP; CAS 80043-53-4) is a 27-amino acid mammalian neuropeptide belonging to the bombesin-like peptide family. It functions as the high-affinity endogenous agonist for the gastrin-releasing peptide receptor (GRPR, also known as the BB2 receptor), a G protein-coupled receptor that signals through phosphatidylinositol-calcium second messenger pathways [1][2]. GRP and its receptor are expressed in the gastrointestinal tract and central nervous system, where they regulate gastric acid secretion, smooth muscle contraction, and epithelial proliferation [3]. Aberrant GRP/GRPR signaling is implicated in the pathogenesis of several human neoplasms, including prostate, breast, lung, and colorectal cancers, establishing GRP as both a critical research tool and a validated scaffold for developing targeted imaging and therapeutic agents [4].

Gastrin-Releasing Peptide Procurement Risks: Why GRP Analogs Cannot Be Substituted


The selection of a gastrin-releasing peptide (GRP) research tool carries significant scientific risk if based solely on class-level assumptions. The mammalian bombesin-like peptide family—comprising GRP, neuromedin B (NMB), and various synthetic analogs—exhibits divergent receptor selectivity profiles and downstream signaling consequences despite high sequence homology. Specifically, GRP demonstrates high affinity for GRPR but substantially lower affinity for NMBR, while NMB displays the opposite selectivity, with a reported 115-fold greater affinity for NMBR over GRPR [1][2]. Furthermore, truncated forms such as GRP-10 and GRP(1-16) exhibit markedly reduced or absent activity compared to full-length GRP(1-27) [3][4]. For procurement purposes, this means that substituting GRP with bombesin (the amphibian homolog) or other analogs without verification of receptor binding and functional activity in the specific assay system can invalidate experimental outcomes. The quantitative evidence below establishes the specific, measurable parameters that differentiate native GRP from its closest analogs and truncated forms, enabling scientifically defensible product selection.

Gastrin-Releasing Peptide Quantitative Evidence: Differentiated Performance Data for Procurement Decisions


GRP vs. NMB: Receptor Selectivity at GRPR and NMBR for Neuropeptide Signaling Studies

Gastrin-releasing peptide (GRP) demonstrates high binding affinity for the GRP receptor (GRPR/BB2) with a Ki of 2 nM in rat brain membranes, while showing substantially lower affinity for the neuromedin B receptor (NMBR/BB1) [1]. In direct comparative studies, neuromedin B (NMB) exhibits the opposite selectivity profile, with a reported 115-fold greater affinity for NMBR than GRPR [2]. This divergent receptor selectivity has been mapped to specific amino acid differences in the third extracellular (EC3) domains of the two receptors, with Phe185 in GRPR being critical for high-affinity GRP binding [3].

Receptor Selectivity Neuropeptide Signaling Bombesin Receptor Family

Full-Length GRP(1-27) vs. Truncated GRP-10: Gastrin Release Efficacy in Endocrine Studies

In a direct head-to-head comparison of gastrin- and gastric inhibitory peptide (GIP)-releasing actions in rats, full-length gastrin-releasing peptide-27 (GRP-27) and bombesin were found to be potent stimulants of gastrin and GIP release, whereas the truncated form GRP-10 was significantly less effective on a molar basis [1]. This functional difference demonstrates that the full 27-amino acid sequence of GRP is required for maximal efficacy in stimulating gastrointestinal hormone secretion, consistent with the observation that GRP(1-16), which lacks the COOH terminal region, has no affinity for the GRP receptor [2].

Endocrine Pharmacology Gastric Hormone Release Peptide Structure-Activity

GRP vs. Neuromedin B: Contractile Activity on Gastric Smooth Muscle

In a direct comparative study using isolated gastric smooth muscle cells from guinea pig stomach, gastrin-releasing peptide (GRP) and neuromedin B (NMB) induced specific contractile responses with potencies (D50) of 3.8 pM and 3.5 pM, respectively [1]. Crucially, cross-protection experiments revealed that pre-treatment with GRP or bombesin completely abolished the subsequent contractile response to neuromedin B, while neuromedin B pre-treatment protected only the response to neuromedin B. This differential receptor protection profile demonstrates that GRP and NMB act through distinct receptor subtypes on the same cell population, with GRP selectively engaging the GRPR subtype and NMB engaging the NMBR subtype [1].

Smooth Muscle Pharmacology Gastrointestinal Motility Receptor Subtype Characterization

GRP Receptor Binding Affinity Across Species: Critical Data for In Vivo Model Selection

The binding affinity of gastrin-releasing peptide (GRP) for the GRP receptor (BB2) varies substantially across species, a factor with direct implications for selecting appropriate animal models in GRP-targeted drug development [1]. According to aggregated pharmacological data, GRP exhibits the following pKi values for BB2 receptor: Mouse (pKi 8.60–8.91, Ki 1.24–2.5 nM), Rat (pKi 7.7, Ki 18 nM), and Human (pKi 6.3–8.2, Ki 6.2–453 nM) [2][3]. This species-dependent variation in receptor affinity, which differs from the amphibian homolog bombesin, underscores that GRP binding parameters are not universally conserved and must be verified for the specific species under investigation [1].

Receptor Pharmacology Species Selectivity Preclinical Model Validation

Gastrin-Releasing Peptide Optimal Research Applications for Scientific and Industrial Users


Selective GRPR Activation in Neurological and Gastrointestinal Studies

Researchers investigating GRPR-specific signaling in the central nervous system or gastrointestinal tract should select native GRP (CAS 80043-53-4) as the agonist of choice. As demonstrated in Section 3, GRP selectively binds GRPR with high affinity (Ki = 2 nM) while showing substantially lower affinity for NMBR, and this selectivity has been mapped to specific receptor residues including Phe185 in the EC3 domain of GRPR [1][2]. In functional assays, GRP and neuromedin B activate distinct receptor populations on gastric smooth muscle cells, with GRP exclusively engaging the GRPR-selective contractile pathway . This evidence supports the use of native GRP as the gold-standard agonist for experiments requiring unambiguous GRPR activation without confounding NMBR-mediated effects.

In Vivo Endocrine Studies of Gastrin and GIP Release

For studies investigating the physiological regulation of gastrin and gastric inhibitory peptide (GIP) secretion in rodent models, full-length GRP(1-27) is the required tool. Direct comparative evidence shows that GRP-27 is a potent stimulant of both gastrin and GIP release, while the truncated GRP-10 fragment is significantly less effective on a molar basis [1]. This functional difference, combined with the observation that GRP(1-16) completely lacks receptor affinity [2], establishes that only the full 27-amino acid peptide elicits the maximal and physiologically relevant endocrine response. Procurement of full-length GRP(1-27) is therefore mandatory for reproducible in vivo studies of gastric hormone secretion.

GRPR-Targeted Cancer Research and Radioligand Development

In oncology research focused on GRPR-overexpressing tumors (including prostate, breast, and colorectal cancers), native GRP serves as the essential reference ligand for validating novel radiolabeled imaging agents and therapeutic peptides. GRPR is aberrantly expressed in 24–40% of human colon cancers and in the majority of prostate cancer cell lines such as PC-3 [1][2]. The binding affinity and functional activity of any novel GRPR-targeted agent must be benchmarked against native GRP to establish relative potency and selectivity. This is particularly critical given that receptor mutations can abolish ligand binding even when GRPR mRNA is expressed, as documented in multiple colon cancer cell lines [1]. Procurement of high-purity, well-characterized GRP (≥95% purity, validated by analytical HPLC) ensures reproducible competitive binding and functional assay results when evaluating novel GRPR-targeted compounds.

Cross-Species Pharmacology Validation for Preclinical Development

For industrial and academic laboratories conducting preclinical development of GRPR-targeted therapeutics, native GRP is an indispensable reference compound for validating species-specific pharmacology. As quantified in Section 3, GRP exhibits markedly different binding affinities across species: mouse BB2 (pKi 8.60–8.91), rat BB2 (pKi 7.7), and human BB2 (pKi 6.3–8.2) [1][2]. This species-dependent variation necessitates the use of authentic GRP as a calibration standard when translating findings from rodent models to human receptor systems. Without GRP as a benchmark, the interpretation of novel compound potency across species—a critical component of IND-enabling studies—cannot be reliably performed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gastrin-releasing peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.